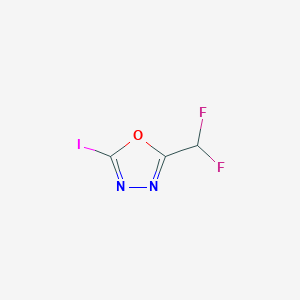

2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Difluoromethylation is a process that introduces a difluoromethyl group into a molecule . This process has seen significant advances in recent years, particularly in the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Synthesis Analysis

The synthesis of difluoromethylated compounds has benefited from the invention of multiple difluoromethylation reagents . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Chemical Reactions Analysis

Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .科学的研究の応用

Synthesis and Chemical Properties

The compound 2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole is an important building block in organic synthesis, particularly in the development of fluorinated compounds. Its applications have been explored in various research studies focusing on the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds. For instance, the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds has been studied, showcasing the ability to produce various difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans, in moderate yields (Yang et al., 2007). This highlights its utility in synthesizing complex molecules with potential applications in materials science and pharmaceuticals.

Medicinal Chemistry and Biological Applications

The oxadiazole ring, a core structure in this compound, plays a significant role in medicinal chemistry. Oxadiazoles are known for their bioisosteric properties, often used as replacements for ester and amide functionalities in drug molecules. Studies have shown that the 1,3,4-oxadiazole isomers, such as this compound, display lower lipophilicity and better metabolic stability compared to their 1,2,4 counterparts, making them favorable candidates in drug design (Boström et al., 2012). This property is crucial for the development of new therapeutic agents with improved pharmacokinetic profiles.

Environmental and Green Chemistry Applications

The synthesis of 1,3,4-oxadiazoles, including derivatives of this compound, has been explored in environmentally benign processes. For example, the iodine-catalyzed oxidative cyclization of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles offers a green synthetic approach, utilizing catalytic quantities of iodine and aqueous hydrogen peroxide as the oxidant. This method emphasizes the importance of developing sustainable and eco-friendly synthetic routes in chemical research (Majji et al., 2014).

Material Science and Sensory Applications

Research has also explored the incorporation of oxadiazole rings into polymeric materials for sensory applications. Novel highly fluorinated poly(arylene ether-1,3,4-oxadiazole)s have been prepared, demonstrating selective binding and sensory properties towards fluoride anions. Such materials hold potential for use in sensing applications, where the detection and measurement of specific ions or molecules are required (Ding & Day, 2006).

作用機序

将来の方向性

特性

IUPAC Name |

2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF2IN2O/c4-1(5)2-7-8-3(6)9-2/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYKAZMBPKYXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)I)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF2IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600938-27-9 |

Source

|

| Record name | 2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707878.png)

![(Z)-2-amino-6-ethyl-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2707884.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707886.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2707889.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2707895.png)

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone oxime](/img/structure/B2707897.png)

![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2707899.png)